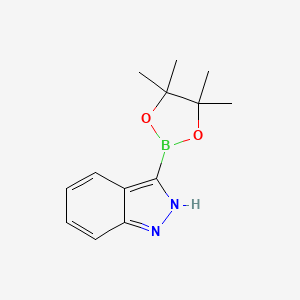

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

Description

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-9-7-5-6-8-10(9)15-16-11/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAAHKNOJPKHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695719 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937366-55-7 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Indazoles

One common method is the palladium-catalyzed borylation of halogenated indazoles (e.g., 3-bromo- or 3-chloro-indazole) using bis(pinacolato)diboron. The reaction generally employs:

- Catalyst: Palladium complex (e.g., XPHOS-Pd-G2)

- Base: Potassium carbonate or tripotassium phosphate

- Solvent: Organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or tert-butyl methyl ether (TBME)

- Atmosphere: Inert, typically nitrogen or argon

- Temperature: Mild heating around 50–80 °C

This method provides good yields and is scalable for industrial production with optimization of reaction parameters to enhance efficiency and reduce environmental impact.

Iridium-Catalyzed C–H Borylation of Indazoles

An alternative and highly efficient route is direct C–H borylation of indazole at the 3-position using an iridium catalyst system. This method avoids the need for pre-functionalized halogenated substrates and proceeds as follows:

- Catalyst: [Ir(OMe)(COD)]2 (0.3 mol%)

- Ligand: Di-tert-butylbipyridine (dtbpy, 0.6 mol%)

- Boron Source: Bis(pinacolato)diboron (0.5 equivalents)

- Solvent: tert-Butyl methyl ether (TBME)

- Temperature: Reflux at 55 °C

- Atmosphere: Nitrogen

- Reaction Time: 0.5 to 4 hours

The reaction mixture is monitored by GC-MS until completion (typically 70–95% conversion). After workup and purification by flash chromatography and recrystallization, the boronate ester product is obtained as a colorless crystalline solid stable at room temperature.

Detailed Experimental Procedure (Iridium-Catalyzed Borylation)

| Component | Amount (Example) | Role |

|---|---|---|

| Indazole | 1.0 equiv (e.g., 37.5 mmol) | Substrate |

| Bis(pinacolato)diboron (B2Pin2) | 0.5 equiv (e.g., 18.9 mmol) | Boron source |

| [Ir(OMe)(COD)]2 | 0.3 mol% (e.g., 0.113 mmol) | Catalyst |

| Di-tert-butylbipyridine (dtbpy) | 0.6 mol% (e.g., 0.23 mmol) | Ligand |

| TBME (solvent) | 0.2 M solution | Reaction medium |

| Temperature | 55 °C | Reaction temperature |

| Time | 90 min | Reaction duration |

Workup: Quench with water, extract with dichloromethane (DCM), dry, concentrate, and purify by flash chromatography followed by trituration from hexane at 5 °C to remove impurities such as pinacol.

Yield: Approximately 50% isolated yield of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole.

Suzuki-Miyaura Coupling Using the Boronate Ester

The prepared boronate ester can be further employed in Suzuki-Miyaura cross-coupling reactions with aryl halides to synthesize 3-aryl-indazole derivatives. Typical conditions include:

- Catalyst: XPHOS-Pd-G2 (0.02 equiv)

- Base: Tripotassium phosphate (K3PO4, 2.1 equiv)

- Solvent: TBME/water mixture (10:1)

- Temperature: Reflux at 55 °C or microwave heating at 100 °C

- Reaction Time: 16–24 hours (thermal) or 20 minutes (microwave)

The reaction is monitored by TLC, GC-MS, and LC-MS. After completion, standard aqueous workup and purification by flash chromatography yield the coupled products in good to excellent yields (e.g., 71% for 1-methyl-3-phenyl-indazole).

One-Pot Borylation-Suzuki Coupling

A streamlined one-pot procedure combines the iridium-catalyzed borylation and palladium-catalyzed Suzuki coupling without isolating the boronate intermediate:

- Initial borylation as described above (approx. 80% conversion)

- Addition of aryl halide, K3PO4, XPHOS-Pd-G2 catalyst, and water

- Heating at 55 °C or microwave irradiation at 100 °C

- Workup and purification as usual

This method improves overall efficiency and reduces purification steps.

Comparative Summary of Preparation Methods

| Method | Catalyst System | Substrate Type | Reaction Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| Palladium-catalyzed borylation | Pd complex (XPHOS-Pd-G2) | Halogenated indazoles | 50–80 °C, base, inert atm. | Moderate to High | Well-established, scalable |

| Iridium-catalyzed C–H borylation | [Ir(OMe)(COD)]2 + dtbpy | Unfunctionalized indazoles | 55 °C, TBME, N2 | 50–95% | Direct C–H activation, fewer steps |

| One-pot borylation-Suzuki | Ir + Pd catalysts combined | Indazole + aryl halide | Sequential heating or microwave | High | Efficient, reduces purification |

Research Findings and Notes

- The iridium-catalyzed C–H borylation method offers regioselective functionalization at the 3-position of indazole, which is otherwise challenging to functionalize directly.

- The boronate ester products are generally stable at room temperature but are recommended to be stored at low temperature (e.g., freezer) for long-term stability.

- Microwave-assisted Suzuki coupling significantly reduces reaction times from hours to minutes without compromising yields.

- The choice of ligand and catalyst is crucial for optimizing reaction efficiency and selectivity in both borylation and coupling steps.

- Industrial applications often employ continuous flow reactors to scale these reactions efficiently while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Various reduced indazole derivatives.

Substitution: Coupled products with different organic groups attached to the indazole ring.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole is widely used in scientific research due to its versatility:

Chemistry: It is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of probes and sensors for biological studies.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of various complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indazole-based boronic esters allows for tailored reactivity and physicochemical properties. Below is a comparative analysis with analogous compounds:

Structural Isomerism and Substitution Patterns

Reactivity and Stability

- Electronic Effects : Electron-donating groups (e.g., methyl at 3- or 7-positions) increase electron density at the boron center, accelerating coupling with electron-poor aryl halides .

- Steric Effects : Bulky substituents (e.g., benzyl at 1-position) reduce reaction rates in sterically demanding coupling partners .

- Hydrolytic Stability : The 3- and 5-isomers exhibit superior stability in aqueous conditions compared to 4- and 6-isomers, attributed to reduced steric strain .

Commercial Availability and Pricing

Key Research Findings

OLED Applications : Pyrene-benzimidazole derivatives incorporating indazole boronic esters exhibit blue emission (λmax = 450 nm) with 67% synthesis yields, demonstrating utility in optoelectronics .

Antimicrobial Activity : Triazole-linked indazole boronic esters show moderate activity against S. aureus (MIC = 32 µg/mL), though less potent than imidazole analogs .

Catalytic Efficiency : The 3-isomer achieves >90% conversion in aryl chloride couplings using Pd(OAc)2/SPhos, outperforming 4- and 6-isomers by 20–30% .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H18BNO2 |

| Molecular Weight | 219.09 g/mol |

| CAS Number | Not specified |

The compound features a boron-containing dioxaborolane moiety which is known for its ability to form stable complexes with various biological targets.

The biological activity of this compound primarily revolves around its interactions with cellular pathways. It has been studied for its potential as an inhibitor of various kinases and its role in modulating signaling pathways involved in cancer progression.

- Kinase Inhibition: Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation. For instance, it has shown potential in inhibiting PKMYT1, a kinase that regulates CDK1 phosphorylation .

- Cellular Effects: In vitro assays indicate that the compound can affect cell proliferation and apoptosis in cancer cell lines. Its ability to modify kinase activity suggests a role in altering the phosphorylation state of key proteins involved in tumor growth.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various cancer models:

- Study on PKMYT1 Inhibition: A study highlighted the compound's effectiveness as a selective inhibitor of PKMYT1. The structure-activity relationship (SAR) analysis revealed that modifications to the indazole core could enhance its potency against this target .

- Cancer Cell Line Studies: In a series of experiments involving different cancer cell lines (e.g., breast and prostate cancer), the compound exhibited dose-dependent inhibition of cell growth. The results indicated that it could induce apoptosis via mitochondrial pathways .

Table 1: Summary of Biological Assays

| Assay Type | Target | IC50 (μM) | Effect Observed |

|---|---|---|---|

| Kinase Inhibition | PKMYT1 | 0.69 | Significant inhibition |

| Cell Proliferation | MDA-MB-231 (Breast) | 1.2 | Reduced viability |

| Apoptosis Induction | PC-3 (Prostate) | 0.5 | Increased apoptosis |

Q & A

Q. What are the standard synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester moiety is introduced via palladium-catalyzed coupling of an indazole precursor with bis(pinacolato)diboron (B₂pin₂). Alternative routes include direct borylation of halogenated indazoles using Miyaura borylation conditions (e.g., Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous dioxane at 80–100°C) . For substituted derivatives, regioselectivity must be controlled by optimizing reaction conditions, such as solvent polarity and ligand choice.

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

- NMR spectroscopy : ¹¹B NMR (~30 ppm for boronate esters) and ¹H/¹³C NMR to verify substituent positions .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly for indazole derivatives with steric hindrance .

- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns for boron-containing compounds .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile boronate ester intermediate in:

- Suzuki-Miyaura cross-couplings : To construct biaryl systems for pharmaceuticals or materials science .

- Fluorophore synthesis : Derivatives like 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole are precursors for fluorescent probes .

- Protecting-group strategies : The boronate ester can act as a temporary protecting group for indazole NH in multi-step syntheses .

Advanced Research Questions

Q. How can reaction yields be optimized for palladium-catalyzed couplings involving this compound?

Optimization strategies include:

- Ligand screening : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic activity for sterically hindered substrates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of boronate esters .

- Additives : Use of silver salts (Ag₂O) or phase-transfer catalysts (TBAB) to mitigate protodeboronation side reactions .

Q. How do electronic and steric effects of substituents on the indazole core influence reactivity?

- Electron-withdrawing groups (e.g., Cl, F) : Increase oxidative stability of the boronate ester but reduce coupling rates due to decreased electron density at the boron center .

- Steric hindrance : Substituents at the 3-position of indazole (near the boronate group) require higher reaction temperatures or microwave-assisted conditions to achieve coupling .

Q. What contradictions exist in reported spectral data for derivatives of this compound?

Discrepancies in ¹H NMR shifts (e.g., for 7-fluoro vs. 7-chloro derivatives) arise from solvent effects or residual acidic protons in indazole NH. For example:

Q. How is automated synthesis applied to produce this compound at scale?

Automated platforms (e.g., continuous flow reactors) enable:

Q. What are the challenges in crystallizing this compound for structural studies?

- Hygroscopicity : The boronate ester can hydrolyze in humid conditions, requiring anhydrous crystallization solvents (e.g., hexanes/EtOAC with 0.25% Et₃N) .

- Disorder in crystal lattices : Bulky pinacol groups often lead to disordered structures, necessitating low-temperature data collection (e.g., 100 K) .

Methodological Considerations

Q. How to mitigate protodeboronation during storage or reactions?

Q. What computational tools are used to predict reactivity or binding properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.